TETRAFLUOROPYRIDAZINE

Descripción

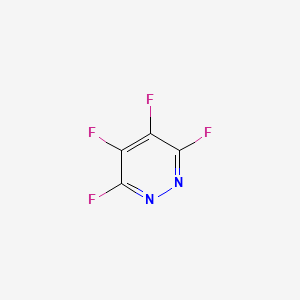

Structure

3D Structure

Propiedades

IUPAC Name |

3,4,5,6-tetrafluoropyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4F4N2/c5-1-2(6)4(8)10-9-3(1)7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZGAMTYFRMRZNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=NN=C1F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4F4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00227159 | |

| Record name | Pyridazine, tetrafluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00227159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7627-80-7 | |

| Record name | Pyridazine, tetrafluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007627807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridazine, tetrafluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00227159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies

Nucleophilic Aromatic Substitution (SNAr) Reactions of Tetrafluoropyridazine

The electron-deficient nature of the this compound ring, a consequence of the electronegative fluorine atoms and the two nitrogen atoms, renders it highly susceptible to nucleophilic attack. masterorganicchemistry.com This inherent reactivity makes SNAr reactions a primary and efficient method for its functionalization. researchgate.networktribe.com The substitution of fluorine atoms can be controlled to achieve mono-, di-, tri-, or even tetra-substituted pyridazine (B1198779) derivatives. researchgate.networktribe.com

Regioselectivity in SNAr Processes with Diverse Nucleophiles

A key feature of SNAr reactions on this compound is the high degree of regioselectivity observed. researchgate.networktribe.com In general, initial nucleophilic attack preferentially occurs at the C-4 and C-5 positions, which are para to the ring nitrogen atoms. researchgate.netbeilstein-journals.org This selectivity is attributed to the stabilizing effect of the nitrogen atoms on the negatively charged Meisenheimer intermediate formed during the reaction. researchgate.net The nature of the nucleophile, however, can influence the precise site of substitution.

Oxygen-based nucleophiles, such as phenoxides and catechol, readily react with this compound. For instance, the reaction with one equivalent of sodium phenoxide results in the substitution of a fluorine atom at the 4-position. beilstein-journals.org The introduction of a second equivalent of sodium phenoxide leads to the formation of the 4,5-diphenoxy derivative. beilstein-journals.org

The reaction with difunctional nucleophiles like catechol can lead to more complex structures. A sequential SNAr ring annulation process occurs, yielding a tricyclic 9,10-dioxa-1,2-diaza-anthracene system. researchgate.netbeilstein-journals.org This demonstrates the utility of this compound in constructing novel polyfunctional heterocyclic architectures. researchgate.net

| Nucleophile | Product(s) | Observations |

| Sodium Phenoxide (1 eq.) | 4-Phenoxy-3,5,6-trifluoropyridazine | Substitution occurs para to a ring nitrogen. beilstein-journals.org |

| Sodium Phenoxide (2 eq.) | 4,5-Diphenoxy-3,6-difluoropyridazine | Both para positions are substituted. beilstein-journals.org |

| Catechol | 9,10-Dioxa-1,2-diaza-anthracene system | Sequential SNAr and ring annulation. researchgate.netbeilstein-journals.org |

Nitrogen nucleophiles, including primary and secondary amines, exhibit similar regioselectivity, attacking the C-4 position of this compound. worktribe.comresearchgate.net For example, reactions with various amines generally yield products arising from substitution of the fluorine atom para to a ring nitrogen. researchgate.networktribe.com

Piperazine (B1678402), a difunctional nitrogen nucleophile, also reacts selectively. Due to the activating effect of the ring nitrogen atoms, nucleophilic substitution with piperazine preferentially occurs at the para position. researchgate.netresearchgate.net

| Nucleophile | Product(s) | Observations |

| Various Amines | 4-Amino-3,5,6-trifluoropyridazine derivatives | Substitution is generally at the C-4 position. researchgate.networktribe.com |

| Piperazine | 4-(Piperazin-1-yl)-3,5,6-trifluoropyridazine | Preferential substitution at the para position. researchgate.netresearchgate.net |

Sulfur-centered nucleophiles are also effective in SNAr reactions with this compound. Thiols, for instance, readily displace a fluorine atom, typically at the C-4 position, to form the corresponding thioether derivatives. worktribe.com The high nucleophilicity of sulfur often leads to efficient reactions. msu.edumasterorganicchemistry.comlibretexts.org

The reaction with 1-methyl-tetrazole-5-thiol provides another example of a sulfur nucleophile leading to a 4-substituted tetrafluoropyridine derivative, although the original study was on pentafluoropyridine (B1199360). researchgate.netnih.gov

| Nucleophile | Product(s) | Observations |

| Thiols | 4-(Thio)-3,5,6-trifluoropyridazine derivatives | Substitution generally occurs at the C-4 position. worktribe.com |

| 1-Methyl-tetrazole-5-thiol | 4-(1-Methyl-tetrazol-5-ylthio)-tetrafluoropyridine derivative | Example of a heterocyclic thiol nucleophile. researchgate.netnih.gov |

Carbon-based nucleophiles, such as the carbanion generated from malononitrile (B47326), can also participate in SNAr reactions with this compound. worktribe.com The reaction of this compound with malononitrile in the presence of a base leads to the formation of a 4-substituted derivative. worktribe.comresearchgate.net This demonstrates that carbon-carbon bond formation is a feasible derivatization strategy for this heterocyclic system.

| Nucleophile | Product(s) | Observations |

| Malononitrile | 4-(Dicyanomethyl)-3,5,6-trifluoropyridazine | Formation of a C-C bond at the C-4 position. worktribe.comresearchgate.net |

Sulfur-Centered Nucleophiles (e.g., Thiols, Tetrazole-5-thiol)

Sequential Substitution and Ring Annulation Processes for Novel Architectures

The initial products of monosubstitution on this compound, the trifluoropyridazine derivatives, remain highly electrophilic and can undergo further nucleophilic substitution. worktribe.com This allows for sequential substitution reactions, providing access to a range of di- and tri-substituted pyridazines. researchgate.networktribe.com Typically, the second substitution also occurs at a position para to a ring nitrogen, leading to 4,5-disubstituted products. worktribe.com

Furthermore, the reaction of this compound with difunctional nucleophiles can lead to ring-fused systems through a process of sequential SNAr and intramolecular cyclization, known as annulation. researchgate.networktribe.comlibretexts.orgwikipedia.org This strategy has been successfully employed to synthesize nih.govnih.gov-, beilstein-journals.orgnih.gov-, and beilstein-journals.orgnih.govnih.gov-polycyclic ring-fused pyridazine scaffolds. researchgate.networktribe.com For instance, the reaction with catechol, as mentioned earlier, is a prime example of a ring annulation process that yields a novel heterocyclic framework. researchgate.netbeilstein-journals.org These annulation reactions significantly expand the structural diversity achievable from this compound, opening avenues for the creation of previously inaccessible and complex molecular architectures. worktribe.com

Mechanistic Elucidation of SNAr Reactions

The primary mode of reactivity for this compound is nucleophilic aromatic substitution (SNAr). This process is fundamental to its derivatization and involves the replacement of a fluorine atom by a nucleophile. The mechanism of these reactions is intricate and influenced by several factors.

Role of Ring Nitrogen Activating Effects

The presence of two adjacent nitrogen atoms in the pyridazine ring profoundly influences its reactivity. These nitrogen atoms are strongly electron-withdrawing, which activates the ring towards nucleophilic attack. dur.ac.uk Specifically, they activate the positions para to themselves for substitution. researchgate.networktribe.com This activation is attributed to the ability of the ring nitrogens to stabilize the negative charge in the Meisenheimer intermediate, a key transient species in the SNAr mechanism, through resonance delocalization. dur.ac.uk The initial substitution on this compound generally occurs at the C-4 (or C-5) position, which is para to a ring nitrogen. worktribe.combeilstein-journals.org This regioselectivity is a direct consequence of the stabilizing effect of the para nitrogen atom on the intermediate formed during the nucleophilic attack. dur.ac.uk

Pseudo-SN2′ Processes

While the addition-elimination pathway is the most common mechanism for SNAr reactions, discussions in the broader context of nucleophilic substitutions on activated systems sometimes consider alternative pathways. In some instances of nucleophilic attack on activated aromatic systems, a concerted mechanism, where bond-making and bond-breaking occur simultaneously, has been proposed, which can be viewed as analogous to an SN2 reaction. nih.govfrontiersin.org However, for highly activated systems like this compound, the formation of a distinct Meisenheimer intermediate via the addition-elimination pathway is the generally accepted mechanism. The term "pseudo-SN2'" is not standard in the context of this compound SNAr reactions, which are well-explained by the addition-elimination model. The high stability of the Meisenheimer complex in these reactions favors the stepwise pathway over a concerted one.

Synthesis of Polysubstituted Pyridazine Derivatives

The high reactivity of this compound allows for the sequential displacement of its fluorine atoms, providing a route to a wide array of polysubstituted pyridazine derivatives. researchgate.networktribe.com Following the initial substitution at the 4-position, subsequent reactions can lead to di-, tri-, and even tetra-substituted products. researchgate.net The regioselectivity of these subsequent substitutions is influenced by the electronic nature of the substituent already present on the ring. nih.gov For instance, reaction with a second equivalent of a nucleophile often leads to substitution at the 5-position, which is para to the second ring nitrogen. researchgate.netbeilstein-journals.org A variety of nucleophiles, including amines, alkoxides, thiolates, and carbanions, have been successfully employed to generate diverse substitution patterns. researchgate.networktribe.com

The table below summarizes the synthesis of various monosubstituted trifluoropyridazine derivatives from this compound.

| Entry | Nucleophile | Product | Yield (%) |

| 1 | Morpholine | 4-(Morpholin-4-yl)-3,5,6-trifluoropyridazine | 92 |

| 2 | Allylamine | 4-Allylamino-3,5,6-trifluoropyridazine | 85 |

| 3 | Sodium phenoxide | 4-Phenoxy-3,5,6-trifluoropyridazine | 68 beilstein-journals.org |

| 4 | Thiophenol (1 equiv.) | 4,5-Bis(phenylthio)-3,6-difluoropyridazine | - |

| 5 | Ethanethiol | 4-(Ethylthio)-3,5,6-trifluoropyridazine | 75 |

| Reaction with one equivalent of thiophenol yielded the 4,5-disubstituted product directly, indicating that the monosubstituted intermediate is more reactive than this compound itself. worktribe.com |

Formation of Ring-Fused and Polycyclic Pyridazine Systems

This compound is a valuable precursor for the synthesis of more complex ring-fused and polycyclic pyridazine systems. researchgate.networktribe.com These reactions typically involve the use of difunctional nucleophiles that can undergo sequential SNAr reactions to form new rings fused to the pyridazine core. This strategy provides access to novel heterocyclic scaffolds with potential applications in medicinal chemistry and materials science. researchgate.net The reaction of this compound with various 1,2-, 1,3-, and 1,4-dinucleophiles can lead to the formation of nih.govnih.gov-, beilstein-journals.orgnih.gov-, and beilstein-journals.orgnih.govnih.gov-polycyclic ring-fused pyridazine systems. researchgate.net

Benzodioxinopyridazine Architectures (e.g., 9,10-Dioxa-1,2-diaza-anthracene)

A notable example of the formation of a ring-fused system is the synthesis of benzodioxinopyridazine architectures. The reaction of this compound with catechol in the presence of a base leads to the formation of the tricyclic system 9,10-dioxa-1,2-diaza-anthracene. beilstein-journals.orgresearchgate.net This transformation occurs through a sequential intramolecular SNAr ring annelation process. beilstein-journals.org The initial reaction is the substitution of one fluorine atom by one of the hydroxyl groups of catechol. The resulting intermediate then undergoes an intramolecular cyclization, where the second hydroxyl group displaces an adjacent fluorine atom to form the fused 1,4-dioxin (B1195391) ring. researchgate.net The resulting 3,4-difluoro-9,10-dioxa-1,2-diaza-anthracene can be further functionalized by displacing the remaining fluorine atoms with various nucleophiles, such as amines and alkoxides, to generate a library of derivatives. beilstein-journals.orgresearchgate.net

The table below shows examples of further derivatization of the 9,10-Dioxa-1,2-diaza-anthracene scaffold.

| Entry | Reactant | Nucleophile | Product | Yield (%) |

| 1 | 3,4-Difluoro-9,10-dioxa-1,2-diaza-anthracene | Morpholine | 3-Fluoro-4-(morpholin-4-yl)-9,10-dioxa-1,2-diaza-anthracene | 85 beilstein-journals.org |

| 2 | 3,4-Difluoro-9,10-dioxa-1,2-diaza-anthracene | Allylamine | 4-Allylamino-3-fluoro-9,10-dioxa-1,2-diaza-anthracene | 80 beilstein-journals.org |

| 3 | 3,4-Difluoro-9,10-dioxa-1,2-diaza-anthracene | Sodium ethoxide | 4-Ethoxy-3-fluoro-9,10-dioxa-1,2-diaza-anthracene | 75 beilstein-journals.org |

Exploration of Novel Polyfunctional Heterocyclic Scaffolds

The highly electrophilic nature of this compound, stemming from the cumulative electron-withdrawing effects of the four fluorine atoms and the two nitrogen atoms in the pyridazine ring, makes it an exceptional building block for the synthesis of novel polyfunctional heterocyclic scaffolds. Its propensity to undergo sequential nucleophilic aromatic substitution (SNAr) reactions allows for the controlled introduction of various functional groups, leading to complex molecular architectures. Researchers have extensively utilized this compound in reactions with difunctional nucleophiles to construct a variety of ring-fused systems, which are of significant interest in medicinal chemistry and materials science. worktribe.comresearchgate.net

A prominent strategy involves the reaction of this compound with nucleophiles containing two reactive centers. This approach has been successfully employed to generate nih.govnih.gov-, nih.govresearchgate.net-, and nih.govnih.govresearchgate.net-polycyclic ring-fused pyridazine scaffolds. worktribe.comresearchgate.net The regioselectivity of these reactions is often predictable, with the initial substitution typically occurring at the 4- and 5-positions, which are para to the ring nitrogen atoms and thus highly activated towards nucleophilic attack. worktribe.comresearchgate.net

A significant example of this methodology is the synthesis of a tricyclic 9,10-dioxa-1,2-diaza-anthracene system. This is achieved through the reaction of this compound with catechol. researchgate.netresearchgate.netbeilstein-journals.org The reaction proceeds via a sequential nucleophilic aromatic substitution and ring annelation process, where both oxygen atoms of the catechol displace two adjacent fluorine atoms on the pyridazine ring. beilstein-journals.org This particular scaffold is a rare heterocyclic structure, and its synthesis from this compound highlights the utility of this compound in accessing novel chemical space. beilstein-journals.org The resulting tricyclic system retains reactive fluorine atoms, allowing for further functionalization with various nucleophiles, such as amines and alkoxides, to generate a library of derivatives. researchgate.netbeilstein-journals.org

The following table summarizes selected examples of the synthesis of polyfunctional heterocyclic scaffolds from this compound.

| Difunctional Nucleophile | Resulting Scaffold | Ring System | Reference(s) |

| Catechol | 9,10-Dioxa-1,2-diaza-anthracene | nih.govnih.govresearchgate.net-Tricyclic | researchgate.netresearchgate.netbeilstein-journals.org |

| N,N'-Dimethylethylenediamine | Ring-fused pyridazino-dihydropyrazine | nih.govnih.gov-Bicyclic | nih.gov |

| Various Diamines | Tetrahydropyrido[2,3-b]pyrazine derivatives | nih.govnih.gov-Bicyclic | worktribe.com |

This table presents a selection of examples and is not exhaustive.

The development of these synthetic routes provides access to a diverse range of polysubstituted and ring-fused pyridazine systems, which are valuable for creating libraries of compounds for biological screening and the discovery of new therapeutic agents. worktribe.comresearchgate.net

Advanced Derivatization Strategies Beyond Direct Substitution

While direct nucleophilic substitution is a cornerstone of this compound chemistry, more advanced derivatization strategies have been developed to further expand its synthetic utility. These methods move beyond simple displacement of fluorine atoms and enable more complex molecular modifications.

C-F Bond Functionalization Approaches

The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, and its selective activation and functionalization represent a significant challenge. researchgate.netresearchgate.netnih.gov However, for electron-deficient fluoroaromatics like this compound, the C-F bonds are sufficiently activated to participate in a range of transformations. Research has focused on developing catalytic systems that can cleave these robust bonds under relatively mild conditions to form new carbon-carbon or carbon-heteroatom bonds. researchgate.netnih.gov These approaches are highly valuable as they allow for the introduction of functionalities that are not accessible through traditional nucleophilic substitution.

Application of Tetrafluoropyridyl (TFP) as an Activating or Protecting Group

The tetrafluoropyridyl (TFP) group, derived from tetrafluoropyridine (a structural isomer of this compound), has emerged as a versatile moiety in organic synthesis, serving as both a protecting and an activating group. nih.govresearchgate.netacs.orgcolab.wsworktribe.com While the direct application of the tetrafluoropyridazinyl group in this context is less documented, the principles demonstrated with the TFP group are highly relevant.

As a protecting group for phenols, the TFP group can be installed in a single step and exhibits remarkable stability across a wide range of reaction conditions, including both acidic and basic environments. nih.govresearchgate.net A key advantage is its facile cleavage under mild conditions, often quantitatively, which is a desirable feature for any protecting group. nih.gov

Furthermore, the strong electron-withdrawing nature of the TFP group significantly influences the electronic properties of the molecule to which it is attached. worktribe.com When protecting a phenol, it deactivates the aromatic ring towards electrophilic aromatic substitution, allowing for selective reactions on other, more reactive rings within the same molecule. acs.orgworktribe.com This ability to control regioselectivity in a remote fashion is a powerful tool in complex molecule synthesis. acs.org The TFP group can also act as an activating group in other contexts, for example, by facilitating nucleophilic attack on an adjacent position.

Metal-Mediated Transformations for Carbon-Fluorine Bond Functionalization

Metal-mediated reactions have become indispensable for the functionalization of C-F bonds in fluoroaromatics. researchgate.netyork.ac.uk Various transition metals, particularly nickel and rhodium, have been shown to effectively catalyze the transformation of C-F bonds in fluorinated pyridines into other functional groups. york.ac.ukrsc.orgacs.org These reactions often proceed via oxidative addition of the C-F bond to a low-valent metal center. nih.govyork.ac.uk

Nickel-catalyzed cross-coupling reactions have been successfully applied to tetrafluoropyridine derivatives. For instance, the reaction of 2,3,5,6-tetrafluoropyridine (B1295328) with tributyl(vinyl)tin (B143874) in the presence of a nickel catalyst results in the formation of 2-vinyl-3,5,6-trifluoropyridine, demonstrating a selective C-F bond activation and C-C bond formation. rsc.orgyork.ac.uk More recently, photocatalytic methods have been developed for the cross-coupling of tetrafluoropyridine sulfides with vinyl halides, utilizing zinc as a co-catalyst, which offers a more environmentally friendly approach. organic-chemistry.orgacs.orgresearchgate.net

Rhodium complexes, particularly rhodium-silyl complexes, have also been employed to mediate the C-F activation of tetrafluoropyridines. acs.org These reactions can lead to the formation of new carbon-carbon or carbon-element bonds, further expanding the synthetic toolbox for modifying these fluorinated heterocyles.

The following table provides examples of metal-mediated transformations for the C-F bond functionalization of tetrafluoropyridine derivatives.

| Metal Catalyst/Mediator | Reactants | Product Type | Reference(s) |

| Nickel(0) complex | 2,3,5,6-Tetrafluoropyridine, Tributyl(vinyl)tin | Vinyl-substituted trifluoropyridine | rsc.orgyork.ac.uk |

| Ru(bpy)₃Cl₂ (photocatalyst), ZnCl₂ | Tetrafluoropyridine sulfide, Vinyl halide | β,γ-Unsaturated carbonyl compound | organic-chemistry.orgacs.org |

| Rhodium(I) silyl (B83357) complex | 2,3,5,6-Tetrafluoropyridine | C-F activated rhodium complex | acs.org |

| Nickel(0) complex | 2,3,5,6-Tetrafluoropyridine, 3-Hexyne | Alkenylated tetrafluoropyridine |

This table presents a selection of examples and is not exhaustive. The listed reactants and products are generalized for the reaction type.

These advanced strategies significantly enhance the synthetic potential of this compound and its isomers, enabling the construction of highly complex and diverse molecular structures that would be difficult to access through conventional methods.

Reaction Mechanisms and Catalytic Studies

Elucidation of Complex Reaction Pathways Involving Tetrafluoropyridazine

The reactivity of this compound is dominated by its susceptibility to nucleophilic aromatic substitution (SNAr), a consequence of the electron-withdrawing nature of the fluorine atoms and the ring nitrogen atoms. researchgate.netrsc.org This inherent reactivity allows for the construction of a diverse array of polysubstituted and polycyclic pyridazine (B1198779) systems. researchgate.net

The substitution pattern is highly regioselective. In general, initial nucleophilic attack occurs at the C-4 or C-5 positions, which are para to the ring nitrogen atoms. researchgate.netrsc.org These positions are the most activated sites, and substitution of the fluorine atoms at these locations is the most common initial step in its reaction pathways. rsc.org this compound reacts with a wide range of oxygen-, nitrogen-, sulfur-, and carbon-centered nucleophiles to yield 4-substituted-3,5,6-trifluoropyridazine derivatives. researchgate.net Subsequent reactions can lead to further substitution at the remaining activated positions, resulting in di- and tri-substituted products. researchgate.net

More complex reaction pathways emerge when this compound is treated with difunctional nucleophiles. These reactions proceed via sequential nucleophilic aromatic substitution, leading to ring annelation and the formation of novel polycyclic heterocyclic architectures. researchgate.netbeilstein-journals.org A notable example is the reaction with catechol, which yields a tricyclic 9,10-dioxa-1,2-diaza-anthracene system. beilstein-journals.orgresearchgate.netscholarsportal.info This process involves an initial substitution followed by an intramolecular cyclization, demonstrating a pathway to complex scaffolds from a simple fluorinated precursor. beilstein-journals.org The mechanism for forming the thermodynamically most stable product can involve reversible nucleophilic aromatic substitution reactions. beilstein-journals.org Similar strategies have been employed to create various acs.orgacs.org-, scholarsportal.infoacs.org-, and scholarsportal.infoacs.orgacs.org-polycyclic ring-fused pyridazine scaffolds. researchgate.net

Beyond SNAr reactions, the pyridazine core can participate in cycloaddition reactions. For instance, Diels-Alder type [4+2] cycloadditions involving 1,2,4,5-tetrazines have been used to construct imidazo[4,5-d]pyridazine systems. researchgate.net While research on cycloadditions directly involving this compound is specific, the reactivity of related structures, such as tetrafluoropyridine-modified fullerenes in site-selective cycloadditions, suggests the potential for such pathways. nih.gov

Table 1: Examples of Nucleophilic Substitution Reactions with this compound

| Nucleophile Type | Reagent Example | Product Type | Reference |

|---|---|---|---|

| Oxygen-centered | Sodium phenoxide | 4-Phenoxy-3,5,6-trifluoropyridazine | beilstein-journals.org |

| Catechol | 9,10-Dioxa-1,2-diaza-anthracene system | beilstein-journals.orgresearchgate.net | |

| Nitrogen-centered | Amines | 4-Amino-3,5,6-trifluoropyridazines | researchgate.netrsc.org |

| Benzamidine HCl | Imidazo[4,5-d]pyridazine derivative | researchgate.net | |

| Sulfur-centered | Thiols | 4-Thio-substituted pyridazines | rsc.org |

| Carbon-centered | Perfluorobutenide ions | Cyclized diazaindene system | researchgate.net |

**3.2. Catalysis in this compound Chemistry

Catalytic methods have become indispensable for the selective functionalization of fluoroaromatic compounds, including this compound. These strategies often focus on the activation of the highly stable carbon-fluorine (C-F) bond, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. researchgate.net

Transition metal catalysis provides a powerful toolkit for the functionalization of C-F bonds in perfluoroarenes and their derivatives. researchgate.netacs.org Palladium-catalyzed cross-coupling reactions are particularly prominent in the synthesis of substituted pyridazines. researchgate.netnih.gov These reactions facilitate the direct introduction of various functional groups onto the pyridazine nucleus. researchgate.net While much of the literature discusses pyridazines generally, the principles are applicable to fluorinated systems like this compound, where C-F bonds can be targeted instead of the more common C-Cl or C-Br bonds.

Common palladium-catalyzed reactions that can be applied to functionalize the this compound core include:

Suzuki-Miyaura Coupling: Forms C-C bonds by coupling with boronic acids or esters. researchgate.netsigmaaldrich.com

Sonogashira Coupling: Creates C-C bonds between the pyridazine ring and terminal alkynes. researchgate.netsigmaaldrich.com

Heck Coupling: Forms C-C bonds by reacting with alkenes. sigmaaldrich.com

Buchwald-Hartwig Amination: Forms C-N bonds for the introduction of amine functionalities. researchgate.netsigmaaldrich.com

The activation of C-F bonds is more challenging than that of other carbon-halogen bonds, but advancements have been made using various transition metals, including nickel, rhodium, and cobalt, in addition to palladium. researchgate.netox.ac.uk The regioselectivity of these reactions can be influenced by the electronic properties of the substrate and the specific catalyst system employed. ox.ac.uk For instance, in partially fluorinated aromatics, ortho-fluorine substituents can direct C-H activation to be more energetically favorable. ox.ac.uk

Table 2: Overview of Transition Metal-Catalyzed Reactions for Pyridazine Functionalization

| Reaction Name | Bond Formed | Coupling Partner | Metal Catalyst (Typical) | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | C-C | Organoboron compound | Palladium | researchgate.netsigmaaldrich.com |

| Sonogashira | C-C (alkynyl) | Terminal alkyne | Palladium/Copper | researchgate.netsigmaaldrich.com |

| Heck | C-C (vinyl) | Alkene | Palladium | sigmaaldrich.com |

| Buchwald-Hartwig | C-N | Amine | Palladium | researchgate.netsigmaaldrich.com |

| Negishi | C-C | Organozinc compound | Palladium/Nickel | researchgate.net |

| Stille | C-C | Organotin compound | Palladium | researchgate.net |

In an effort to develop more sustainable synthetic methods, non-metallic catalytic systems, including organocatalysis, have gained significant attention. beilstein-journals.org These systems avoid the use of potentially toxic and expensive precious metals. nih.gov

A significant development in this area is the use of simple phosphines as catalysts for the hydrodefluorination (HDF) of fluoroaromatics. nih.gov This reaction demonstrates that main-group elements can mimic the key mechanistic steps of transition metals. nih.gov The proposed mechanism for phosphine-catalyzed HDF involves an oxidative addition of the fluoroaromatic substrate to the phosphine (B1218219), forming a fluorophosphorane intermediate. acs.orgnih.gov This is followed by a step analogous to transmetalation with a silane, and subsequent reductive elimination of the product, which regenerates the phosphine catalyst. acs.orgnih.gov This approach has been successfully applied to the HDF of pentafluoropyridine (B1199360), a related fluoroheterocycle, suggesting its potential applicability to this compound.

Other classes of organocatalysts could also be employed in this compound chemistry. These include:

N-Heterocyclic Carbenes (NHCs): Known to catalyze a variety of transformations, including oxidative functionalization of aldehydes, by reversing the polarity of the reacting center (umpolung). beilstein-journals.orgmdpi.com

Amines: Catalysts like 4-dimethylaminopyridine (B28879) (DMAP) are highly effective nucleophilic catalysts for acyl transfer reactions and could potentially mediate other substitutions on the electron-deficient this compound ring. mdpi.com

Thiol-based catalysts: Have been used in photoredox thiol-ene/yne reactions, which could be adapted for the functionalization of this compound derivatives. mdpi.com

These non-metallic systems offer alternative pathways for C-F bond functionalization and represent a growing field of research. nih.govspringernature.com

Table 3: Examples of Non-Metallic Catalytic Systems and Potential Applications

| Catalyst Type | Example | Potential Application | Mechanism Type | Reference |

|---|---|---|---|---|

| Phosphines | PnBu3 | Hydrodefluorination (HDF) | Metallomimetic Redox Cycling | nih.gov |

| N-Heterocyclic Carbenes (NHCs) | Thiazolium-derived | Umpolung of aldehydes for C-C bond formation | Nucleophilic Catalysis | beilstein-journals.orgmdpi.com |

| Amines | 4-Dimethylaminopyridine (DMAP) | Acyl transfer, Nucleophilic substitution | Nucleophilic Catalysis | mdpi.com |

| Thiols | Thiophenol | Hydrothiolation of alkenes/alkynes | Radical Addition | mdpi.com |

Vibrational Spectroscopy Applications for Conformational and Electronic State Analysis

Vibrational spectroscopy, encompassing both infrared and Raman techniques, investigates the quantized vibrational states of a molecule. These methods are essential for identifying functional groups and providing insight into the molecule's conformational and electronic ground state. americanpharmaceuticalreview.com

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. While specific IR data for the parent 3,4,5,6-tetrafluoropyridazine is not extensively detailed in the surveyed literature, analysis of its derivatives provides valuable information. For instance, the reaction of this compound with cyclohexanol (B46403) yields 4-(cyclohexyloxy)-3,5,6-trifluoropyridazine. worktribe.com The IR spectrum of this derivative displays characteristic absorption bands that can be assigned to specific molecular vibrations. worktribe.com

The observed peaks are crucial for confirming the incorporation of the nucleophile and the general structural integrity of the pyridazine ring system. Strong absorptions related to C-F bonds and pyridazine ring vibrations are expected, though they are often complex in this region of the spectrum.

| Wavenumber (cm⁻¹) | Assignment | Compound | Reference |

| 2940 | C-H stretch (cyclohexyl) | 4-(cyclohexyloxy)-3,5,6-trifluoropyridazine | worktribe.com |

| 2863 | C-H stretch (cyclohexyl) | 4-(cyclohexyloxy)-3,5,6-trifluoropyridazine | worktribe.com |

| 1607 | Ring vibration | 4-(cyclohexyloxy)-3,5,6-trifluoropyridazine | worktribe.com |

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. americanpharmaceuticalreview.com It is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or inactive in the IR spectrum. This makes it a powerful tool for analyzing the skeletal vibrations of aromatic and heterocyclic rings. For a symmetrical molecule like this compound, Raman spectroscopy would be invaluable for observing vibrational modes that are IR-inactive, thus providing a more complete vibrational assignment. However, specific experimental Raman data for 3,4,5,6-tetrafluoropyridazine were not available in the reviewed literature.

Infrared (IR) Spectroscopy

Electronic Spectroscopy Investigations of Ground and Excited States

Electronic spectroscopy utilizes ultraviolet (UV) and visible light to probe the transitions between electronic energy levels within a molecule. These techniques provide information about the molecule's ground and excited electronic states, including the energies of its frontier molecular orbitals. msu.edu

Fluorescence is the emission of light from a molecule after it has absorbed light, specifically the radiative decay from the lowest vibrational level of the first singlet excited state (S₁) to the ground state (S₀). uci.edu The suitability of a molecule for fluorescence is highly dependent on its structure, rigidity, and the relative rates of radiative and non-radiative decay pathways. libretexts.org While this compound serves as a key precursor in the synthesis of various heterocyclic systems, some of which may be designed to have fluorescent properties, the intrinsic emission properties of the parent 3,4,5,6-tetrafluoropyridazine molecule are not reported in the available literature. beilstein-journals.orgmdpi.com

Ultraviolet (UV) Absorption Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of fluorinated organic molecules. Due to its C₂ᵥ symmetry, 3,4,5,6-tetrafluoropyridazine is expected to show two distinct signals in its ¹⁹F NMR spectrum, corresponding to the magnetically equivalent F-3/F-6 and F-4/F-5 pairs.

This technique is exceptionally useful for monitoring the progress of reactions involving this compound. Nucleophilic aromatic substitution (SNAr) reactions are common for this compound, and NMR provides unambiguous evidence of the regioselectivity of these reactions. worktribe.com For instance, studies show that reaction with monofunctional nucleophiles generally results in the substitution of the fluorine atom at the 4-position, which is para to a ring nitrogen. worktribe.com

When this compound reacts with catechol, the resulting product, 3,4-difluoro-9,10-dioxa-1,2-diaza-anthracene, shows two distinct resonances in the ¹⁹F NMR spectrum, confirming the displacement of the fluorines at the 4- and 5- positions of the original pyridazine ring. beilstein-journals.org The analysis of crude reaction mixtures by ¹⁹F NMR is a standard method to determine product structures and isomeric ratios. worktribe.combeilstein-journals.org

The chemical shifts of the remaining fluorine atoms are highly sensitive to the nature of the substituent introduced. For example, in various 4-substituted-3,5,6-trifluoropyridazines, the signal for the fluorine atoms at the 3- and 5-positions (ortho to the ring nitrogens) consistently appears in the region of -85 to -90 ppm. worktribe.com

| Compound | Fluorine Position | ¹⁹F NMR Chemical Shift (ppm) | Reference |

| 3,4-difluoro-9,10-dioxa-1,2-diaza-anthracene | F-3 | -96.4 | beilstein-journals.org |

| 3,4-difluoro-9,10-dioxa-1,2-diaza-anthracene | F-4 | -151.9 | beilstein-journals.org |

| 4-substituted-3,5,6-trifluoropyridazines | F-3, F-5 | ca. -85 | worktribe.com |

This sensitivity of ¹⁹F chemical shifts to the local electronic environment makes NMR an indispensable tool for characterizing the products derived from this compound. beilstein-journals.org

Fluorine-19 NMR (¹⁹F-NMR)

Fluorine-19 NMR (¹⁹F-NMR) spectroscopy is an indispensable tool for the analysis of fluorinated compounds like this compound due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. It is particularly crucial for monitoring the progress of nucleophilic substitution reactions, as the chemical shifts of the fluorine atoms are highly sensitive to their electronic environment.

Research findings indicate that in reactions involving this compound, ¹⁹F-NMR analysis is the primary method to determine the regiochemistry of substitution. For instance, in the reaction of this compound with catechol, the resulting tricyclic product, 3,4-difluoro-9,10-dioxa-1,2-diaza-anthracene, displays two distinct resonances at -96.4 ppm and -151.9 ppm, confirming the displacement of the fluorine atoms at the 3- and 4-positions. beilstein-journals.org Had the symmetrical 4,5-disubstituted product been formed, only a single resonance would have been observed. beilstein-journals.org

The chemical shifts for fluorine atoms located ortho to a ring nitrogen in pyridazine systems are typically found around -90 ppm. beilstein-journals.org This characteristic chemical shift is a key indicator for identifying the position of remaining fluorine atoms after a substitution reaction. In studies of various monosubstituted trifluoropyridazine derivatives, ¹⁹F-NMR analysis consistently shows resonances at approximately -85 ppm, confirming the presence of fluorine atoms ortho to the ring nitrogens. worktribe.com

Table 1: Representative ¹⁹F-NMR Chemical Shifts for this compound Derivatives

| Compound | Fluorine Position | Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) | Solvent |

|---|---|---|---|---|

| 3,4,6-Trifluoro-5-phenoxypyridazine beilstein-journals.orgresearchgate.net | F-6 | -86.2 | ⁵JFF = 31.2, ⁴JFF = 23.7 | CDCl₃ |

| F-3 | -94.5 | ⁵JFF = 31.2, ³JFF = 23.7 | CDCl₃ | |

| F-4 | -140.4 | ³JFF = 23.7, ⁴JFF = 23.7 | CDCl₃ | |

| 3,6-Difluoro-4,5-diphenoxypyridazine beilstein-journals.org | F-3, F-6 | -88.2 | Singlet | CDCl₃ |

| 3,4-Difluoro-9,10-dioxa-1,2-diaza-anthracene beilstein-journals.org | F-3, F-4 | -96.4, -151.9 | Not specified | Not specified |

Carbon-13 NMR (¹³C-NMR)

Carbon-13 NMR (¹³C-NMR) spectroscopy provides essential information about the carbon skeleton of this compound and its derivatives. Due to the low natural abundance of the ¹³C isotope, these spectra are often acquired with proton decoupling to simplify the signals to singlets. libretexts.org For fluorinated compounds, the coupling between carbon and fluorine (JCF) provides additional structural information, often appearing as doublets or more complex multiplets for carbon atoms bonded to or near fluorine atoms. libretexts.org

In the analysis of 3,6-difluoro-4,5-diphenoxypyridazine, a derivative of this compound, the ¹³C-NMR spectrum confirms the structure. The carbon atoms directly bonded to fluorine (C-3 and C-6) show a large one-bond coupling constant (¹JCF) of 251.2 Hz, while the carbons adjacent to the substitution sites (C-4 and C-5) exhibit smaller two- and three-bond couplings (²JCF and ³JCF). beilstein-journals.org

Table 2: ¹³C-NMR Spectral Data for 3,6-Difluoro-4,5-diphenoxypyridazine

| Carbon Atom | Chemical Shift (δ, ppm) | C-F Coupling (JCF, Hz) | Multiplicity | Solvent |

|---|---|---|---|---|

| C-3 / C-6 beilstein-journals.org | 160.1 | ¹JCF = 251.2, ⁴JCF = 6.8 | dd | CDCl₃ |

| C-4 / C-5 beilstein-journals.org | 137.2 | ²JCF = 20.6, ³JCF = 12.9 | dd | CDCl₃ |

| C-1' (Phenoxy) beilstein-journals.org | 155.2 | - | s | CDCl₃ |

| C-2' (Phenoxy) beilstein-journals.org | 116.4 | - | s | CDCl₃ |

| C-3' (Phenoxy) beilstein-journals.org | 129.7 | - | s | CDCl₃ |

| C-4' (Phenoxy) beilstein-journals.org | 124.9 | - | s | CDCl₃ |

Proton NMR (¹H-NMR)

The parent compound, 3,4,5,6-tetrafluoropyridazine (C₄F₄N₂), possesses no hydrogen atoms. Consequently, it is silent in ¹H-NMR spectroscopy. However, this technique becomes critically important for the structural characterization of its derivatives formed through reactions with hydrogen-containing nucleophiles. The signals in the ¹H-NMR spectrum confirm the successful incorporation of these substituents onto the pyridazine ring.

For example, the ¹H-NMR spectrum of 3,6-difluoro-4,5-diphenoxypyridazine shows characteristic signals for the aromatic protons of the two phenoxy groups, confirming their presence in the molecule. beilstein-journals.org

Table 3: ¹H-NMR Spectral Data for 3,6-Difluoro-4,5-diphenoxypyridazine

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (JHH, Hz) | Solvent |

|---|---|---|---|---|

| H-2' (Phenoxy) beilstein-journals.org | 6.80 | d | 7.7 | CDCl₃ |

| H-4' (Phenoxy) beilstein-journals.org | 7.09 | t | 7.7 | CDCl₃ |

| H-3' (Phenoxy) beilstein-journals.org | 7.23 | t | 7.7 | CDCl₃ |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. researchgate.net While a crystal structure for the parent this compound is not detailed in the surveyed literature, the technique has been successfully applied to its derivatives to unambiguously confirm their molecular structures and the regioselectivity of substitution reactions. beilstein-journals.org

The crystal structure of 4-allylamino-3-fluoro-9,10-dioxa-1,2-diaza-anthracene, a product derived from this compound, was determined to confirm the reaction pathway. beilstein-journals.org The analysis revealed the exact connectivity and provided valuable insights into the intermolecular forces governing the crystal packing, such as N–H···N hydrogen bonds that link molecules into chains and π-π stacking interactions. beilstein-journals.org

Table 4: Crystallographic Data for 4-allylamino-3-fluoro-9,10-dioxa-1,2-diaza-anthracene

| Parameter | Value |

|---|---|

| Chemical Formula beilstein-journals.org | C₁₃H₁₀FN₃O₂ |

| Crystal System beilstein-journals.org | Monoclinic |

| Space Group beilstein-journals.org | P2₁/n |

| a (Å) beilstein-journals.org | 4.9065(1) |

| b (Å) beilstein-journals.org | 19.5663(4) |

| c (Å) beilstein-journals.org | 11.8180(2) |

| **β (°) ** beilstein-journals.org | 94.25(1) |

| **Volume (ų) ** beilstein-journals.org | 1131.44(4) |

| Z beilstein-journals.org | 4 |

Conclusion

Tetrafluoropyridazine is a highly activated perfluoroheterocycle whose chemistry is dominated by facile nucleophilic aromatic substitution. Its established synthesis from tetrachloropyridazine provides ready access to this versatile building block. Researchers have leveraged its predictable reactivity to generate a vast array of mono- and polysubstituted derivatives, as well as complex fused-ring systems. These products have found significant applications as key intermediates and final targets in medicinal chemistry, agrochemicals, and materials science. While its direct role in cycloaddition reactions is limited, its derivatives are valuable substrates for such transformations. The continued exploration of this compound chemistry promises to yield further innovations in the design and synthesis of functional organic molecules.

Theoretical and Computational Chemistry Investigations

Computational Mechanistic Studies of Reaction Pathways

Computational chemistry has emerged as an indispensable tool for investigating the intricate mechanisms of chemical reactions involving fluorinated heterocycles like tetrafluoropyridazine. These theoretical studies provide profound insights into reaction pathways, the nature of transition states, and intermediates that may be too transient to be characterized experimentally. For this compound, a highly reactive electrophile, the predominant reaction pathway with a wide array of nucleophiles is nucleophilic aromatic substitution (SNAr). researchgate.net

Computational mechanistic studies have been pivotal in understanding and predicting the regioselectivity of these SNAr reactions. researchgate.net this compound reacts with nucleophiles generally at the fluorine position para to a ring nitrogen atom. researchgate.net Theoretical models, particularly those employing Density Functional Theory (DFT), can rationalize this observed regioselectivity. researchgate.net A common computational strategy involves calculating the relative energies and stabilities of the possible isomeric σ-complex intermediates (also known as Meisenheimer complexes). researchgate.netresearchgate.net The pathway proceeding through the most stable intermediate is typically the most favored, thus allowing for the prediction of the major regioisomeric product. researchgate.net This "σ-complex approach" has proven to be highly effective for predicting regioselectivity in the reactions of fluorinated aromatics with both anionic and neutral nucleophiles where fluoride (B91410) is the leaving group. researchgate.net

Furthermore, computational analyses have been crucial in challenging and refining long-held mechanistic assumptions. While the SNAr reaction is classically depicted as a two-step addition-elimination process via a discrete Meisenheimer complex, computational and kinetic isotope effect (KIE) studies have provided evidence that many of these reactions, particularly those involving heterocycles, may in fact proceed through a concerted mechanism. nih.gov In a concerted pathway, the bond to the nucleophile forms simultaneously as the bond to the leaving group breaks, passing through a single transition state rather than a stable intermediate. nih.gov Computational models can distinguish between these pathways by locating the relevant stationary points on the potential energy surface; the absence of a stable intermediate suggests a concerted mechanism. researchgate.netnih.gov For substitutions on heterocycles like pyridine, pyrazine, and pyrimidine, concerted mechanisms are often predicted to be common. nih.gov

Experimental and computational mechanistic studies on the reactions of similar fluoroaromatics, such as the hydrodefluorination of pentafluoropyridine (B1199360) catalyzed by simple phosphines, have demonstrated that the reaction proceeds through oxidative addition via a Meisenheimer-like transition state to form a fluorophosphorane intermediate. nih.gov Such detailed mechanistic proposals are heavily reliant on computational modeling to map out the complex catalytic cycle. nih.gov

Table 1: Calculated Kinetic Isotope Effects (KIEs) for Concerted SNAr Reactions This table presents computationally derived KIE values, which are used to probe the nature of the transition state in SNAr reactions. A significant KIE suggests that the C-F bond is breaking in the rate-determining step, consistent with a concerted mechanism.

| Reaction Description | Nucleophile | Substrate | Leaving Group | Max. Theoretical KIE | Calculated KIE | Reference |

| Concerted SNAr | Methoxide | 2,4-dinitrophenyl fluoride | F | 1.070 | ~1.03 | nih.gov |

| Concerted SNAr | Methoxide | 2,4-dinitrophenyl bromide | Br | 1.045 | ~1.02 | nih.gov |

Molecular Dynamics Simulations and Conformational Analysis for Fluorinated Heterocycles

The introduction of fluorine atoms into N-heterocycles can dramatically alter their physical and chemical properties, largely by influencing their three-dimensional structure. beilstein-journals.org Molecular dynamics (MD) simulations and computational conformational analysis are powerful techniques used to explore the structural and dynamic consequences of fluorination on heterocyclic scaffolds. youtube.comyoutube.com MD simulations provide a computational microscope to view the motion of atoms over time, offering insights into molecular flexibility, solvent interactions, and the equilibrium between different conformations. youtube.com

For fluorinated N-heterocycles, a key area of investigation is the conformational preference of the fluorine substituent. beilstein-journals.orgresearchgate.net In saturated six-membered rings like piperidines, substituents typically prefer the less sterically hindered equatorial position. beilstein-journals.org However, computational and experimental studies have revealed that for fluorinated piperidines, the fluorine atom often shows a strong preference for the axial position. beilstein-journals.orgnih.govd-nb.info This "axial-F preference" is attributed to a combination of stabilizing electronic interactions, including hyperconjugation (delocalization of electron density from the nitrogen lone pair or a C-H bond into the antibonding orbital of the C-F bond) and charge-dipole interactions. researchgate.netnih.govd-nb.info

Computational investigations using methods like DFT are essential for quantifying the energetic differences between various conformers. nih.gov These studies have shown that the conformational equilibrium can be finely tuned by factors such as the substitution pattern and the polarity of the solvent. nih.govd-nb.info For instance, computational analysis of fluorinated piperidine (B6355638) derivatives indicates that the stability of the more polar axial-F conformer increases with rising solvent polarity. d-nb.info This interplay between intramolecular electronic effects and solvation forces highlights the complexity of molecular design involving fluorinated heterocycles. nih.gov MD simulations can explicitly model these solvent effects and provide a dynamic picture of how the surrounding medium influences the conformational landscape of the molecule.

The insights gained from these computational studies are critical for rational drug design, as the biological activity of a molecule is intimately linked to its preferred conformation. nih.gov By understanding and predicting the conformational behavior of fluorinated heterocycles, chemists can design molecules with more rigid and well-defined structures, which can lead to improved binding affinity and pharmacokinetic properties. d-nb.info The synergy between computational analysis and experimental techniques, such as NMR spectroscopy, provides a robust framework for characterizing these complex systems. nih.govnih.gov

Table 2: Calculated Conformational Energy of Fluorinated Piperidine Derivatives This table showcases the results of computational analysis on the conformational preference of fluorine in piperidine rings. The negative values for the free enthalpy difference (ΔGa–e) indicate a strong preference for the conformer where the fluorine atom is in the axial position. Data is presented for calculations performed in a toluene (B28343) solvent model.

| Compound | Substituent (R) | ΔGa–e (kcal/mol) | Predicted Preferred Conformation | Reference |

| 1a | -COCF3 | -2.0 | Axial | d-nb.info |

| 1b | -COPh | -1.7 | Axial | d-nb.info |

| 1c | -H | -0.9 | Axial | d-nb.info |

| 2a | -COCF3 | -3.7 | Axial | d-nb.info |

| 2b | -COPh | -3.2 | Axial | d-nb.info |

Applications in Interdisciplinary Research Fields

Medicinal Chemistry and Drug Discovery

The pyridazine (B1198779) core is a well-established pharmacophore found in numerous biologically active compounds. sarpublication.comresearchgate.net The introduction of fluorine atoms to this scaffold, as in tetrafluoropyridazine, offers a powerful strategy for modulating the physicochemical and pharmacological properties of the resulting molecules. mdpi.com

Design and Synthesis of Bioactive Pyridazine Derivatives

This compound's high reactivity towards nucleophilic aromatic substitution (SNAr) makes it an excellent starting material for the synthesis of a wide array of polysubstituted pyridazine derivatives. researchgate.networktribe.com Researchers have successfully reacted this compound with a variety of nucleophiles, including those centered on oxygen, nitrogen, sulfur, and carbon, to create libraries of novel compounds. researchgate.netresearchgate.net

A common reaction involves the substitution of the fluorine atom at the position para to a ring nitrogen. researchgate.net This regioselectivity allows for controlled and predictable synthesis. For instance, reaction with one equivalent of a nucleophile typically yields a 4-substituted-trifluoropyridazine derivative. researchgate.net Subsequent reactions can then be performed to introduce additional functional groups at other positions, leading to di- and tri-substituted products. researchgate.net

An example of this synthetic utility is the reaction of this compound with catechol, which results in a tricyclic 9,10-dioxa-1,2-diaza-anthracene system. beilstein-journals.org This scaffold can be further functionalized by reacting it with amines and other nucleophiles, demonstrating the potential for creating complex, polyfunctional heterocyclic architectures. beilstein-journals.org These synthetic strategies provide access to novel chemical space for drug discovery programs. worktribe.combeilstein-journals.org

Table 1: Examples of Bioactive Pyridazine Derivatives Synthesized from this compound

| Reactant(s) | Resulting Scaffold/Derivative | Potential Application Area | Reference(s) |

|---|---|---|---|

| This compound, Catechol | 9,10-Dioxa-1,2-diaza-anthracene | Drug Discovery | beilstein-journals.org |

| This compound, Monofunctional Nucleophiles | Polysubstituted Pyridazines | Medicinal Chemistry | researchgate.networktribe.com |

| This compound, Difunctional Nucleophiles | Ring-fused Pyridazine Scaffolds | Drug Discovery | researchgate.net |

Exploration of Chemical 'Drug-Like' Space for Novel Therapeutic Agents

The synthesis of novel heterocyclic compounds is crucial for exploring new areas of chemical 'drug-like' space and identifying new lead compounds for drug development. beilstein-journals.org The structural diversity of compounds that can be generated from this compound makes it a valuable tool in this endeavor. worktribe.combeilstein-journals.org The ability to rapidly create libraries of analogues through parallel synthesis techniques further enhances its utility in hit-to-lead generation. beilstein-journals.org

The concept of "drug-likeness" involves optimizing physicochemical properties such as lipophilicity (log P), molecular weight, and the number of hydrogen bond donors and acceptors to improve a compound's pharmacokinetic profile. nih.gov The introduction of fluorine, as in this compound-derived scaffolds, can be a key strategy in this optimization process.

Pyridazine Scaffolds in Protein-Ligand Interactions and Molecular Recognition

The specific three-dimensional arrangement of atoms in a molecule is critical for its interaction with biological targets like proteins. acs.org Pyridazine-based scaffolds can be designed to fit into the binding pockets of proteins, forming specific interactions that lead to a biological response. nih.govnih.gov These interactions can include hydrogen bonds, hydrophobic interactions, and π-stacking. nih.gov

The fluorine atoms on the pyridazine ring can participate in various non-covalent interactions, including halogen bonding and multipolar C-F···X interactions, which can contribute to the binding affinity and selectivity of a ligand for its target protein. Understanding these interactions is fundamental to structure-based drug design.

Role of Fluorine in Enhancing Pharmacological Profiles

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to improve their pharmacological properties. mdpi.com Fluorine's unique characteristics, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can have profound effects on a molecule's potency, selectivity, metabolic stability, and pharmacokinetics. mdpi.com

Potency and Selectivity: The introduction of fluorine can alter the electronic properties of a molecule, influencing its ability to bind to a specific target and enhancing its potency and selectivity. mdpi.com

Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it more resistant to metabolic oxidation by cytochrome P450 enzymes. nih.gov This can increase the metabolic stability of a drug, leading to a longer half-life in the body.

Pharmacokinetics: Fluorine substitution can modulate a drug's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. mdpi.com For example, adding fluorine can increase a compound's ability to cross cell membranes. nih.gov

Materials Science and Advanced Functional Materials

The unique properties of fluorinated compounds extend beyond medicinal chemistry into the realm of materials science. mdpi.com this compound, as a highly fluorinated building block, is a candidate for the development of advanced functional materials.

Integration into Fluoropolymers and Fluorinated Network Materials

Fluoropolymers are known for their exceptional properties, including high thermal stability, chemical resistance, low surface energy, and low dielectric constants. mdpi.commdpi.com These characteristics make them valuable in a wide range of applications, from aerospace to advanced coatings. mdpi.com

This compound can be used as a monomer or a cross-linking agent in the synthesis of fluoropolymers and fluorinated network materials. lookchem.com Its ability to undergo nucleophilic substitution allows for its incorporation into polymer chains or networks. mdpi.commdpi.com The resulting materials would be expected to exhibit the desirable properties associated with high fluorine content. For instance, the integration of the polar pyridazine ring into a polymer backbone could also influence properties such as adhesion and processability. Research in the area of perfluorinated heteroaromatics, like perfluoropyridine, has shown their utility in creating high-performance polymers, suggesting similar potential for this compound. mdpi.com

Development of Organometallic Semiconductors

Agrochemical Research and Development

The pyridazine structural motif is a well-established core in the development of new agrochemicals due to its high activity and environmental friendliness. researchgate.net Pyridazine and its derivatives have been shown to exhibit a range of biological activities, including insecticidal, fungicidal, herbicidal, and antiviral properties. researchgate.net this compound, as a highly functionalized building block, serves as a valuable starting material for synthesizing novel poly-substituted and ring-fused pyridazine systems. researchgate.net

The reactivity of this compound allows for the systematic replacement of its fluorine atoms with various nucleophiles, leading to a diverse library of new chemical entities. researchgate.net These derivatives can then be screened for potential agrochemical applications. The presence of fluorine atoms in the final molecules can enhance their biological efficacy and metabolic stability, a known benefit of fluorination in drug and agrochemical discovery. researchgate.netmdpi.com Research focuses on using this compound to create complex heterocyclic architectures that could lead to the next generation of green agrochemicals. researchgate.net The photocatalytic cross-coupling of tetrafluoropyridine sulfides to produce building blocks for medicinal and potentially agrochemical compounds further highlights the versatility of these fluorinated heterocycles in synthetic chemistry. acs.org

Catalysis and Ligand Design for Organometallic Systems

This compound and related perfluoroheteroaromatic compounds are significant in the field of catalysis and ligand design for organometallic chemistry. The design of ligands is crucial in transition metal catalysis as it influences the reactivity, selectivity, and stability of the catalyst. nih.gov The electron-withdrawing nature of the this compound ring can be used to modulate the electronic properties of a metal center when incorporated into a ligand.

In palladium-catalyzed C-H functionalization reactions, for instance, the choice of ligand is critical. nih.gov While this compound itself can be a substrate, the principles learned from its reactivity inform the design of ligands for other processes. nih.govresearchgate.net For example, the need to suppress N-chelation to achieve selective C-H functionalization of 2,3,5,6-tetrafluoropyridine (B1295328) has been demonstrated. nih.gov Furthermore, fluorinated biaryls, which can be synthesized using methods involving perfluoroarenes, are of interest in ligand design. uva.es The development of catalysts for the synthesis of such fluorinated compounds is an active area of research. uva.es The interaction of perfluoroarenes with metal centers, leading to C-F or C-H bond activation, is a key step in many catalytic cycles and is studied using compounds like this compound to understand these fundamental organometallic reactions. researchgate.netacs.org

Conclusion and Future Perspectives in Tetrafluoropyridazine Research

Current Challenges and Unexplored Avenues in Synthesis and Functionalization

The synthesis and functionalization of tetrafluoropyridazine present both opportunities and hurdles for chemists. While perfluorinated heteroaromatic derivatives are valuable starting points for creating diverse heterocyclic systems, challenges remain in achieving regioselective functionalization. beilstein-journals.orgworktribe.com The reactions of this compound with nucleophiles often result in substitution at the fluorine atoms positioned para to the ring nitrogen atoms. beilstein-journals.org While this provides a degree of predictability, it also limits the straightforward synthesis of isomers with different substitution patterns.

A significant underexplored area is the development of methods for the selective activation and functionalization of the C-H bonds in partially fluorinated pyridazine (B1198779) derivatives. researchgate.net Much of the current research focuses on nucleophilic aromatic substitution (SNAr) reactions, where a fluorine atom is displaced. beilstein-journals.orgworktribe.com However, the ability to selectively target C-H bonds would open up new avenues for creating complex and novel pyridazine-based molecules. dmaiti.comumich.edu This is particularly relevant for producing polyfunctional pyridazine derivatives that are not easily accessible through traditional SNAr pathways. worktribe.com

Furthermore, the synthesis of novel ring-fused pyridazine systems remains a promising but challenging endeavor. worktribe.com Creating these complex polycyclic architectures often requires multi-step sequences and the development of efficient methods for their construction is an ongoing area of interest. beilstein-journals.orgworktribe.com The exploration of new catalytic systems, including those based on first-row transition metals, could provide more sustainable and atom-economical routes to these valuable compounds. researchgate.net

Emerging Synthetic Methodologies and Sustainable Approaches

Recent advancements in synthetic methodologies are addressing some of the challenges in this compound chemistry. Emerging trends focus on developing more sustainable and efficient reactions. mdpi.comwise-materials.org This includes the use of greener solvents, microwave-assisted synthesis, and solvent-free reaction conditions to reduce environmental impact. mdpi.com For instance, microwave irradiation has been shown to dramatically shorten reaction times and improve yields in the synthesis of various heterocyclic compounds. mdpi.com

Catalytic methods are also at the forefront of new synthetic strategies. The use of transition metal catalysts, particularly those that can facilitate C-H bond functionalization, is a significant area of development. researchgate.netmt.com While second and third-row transition metals have been traditionally used, there is a growing interest in employing more abundant and less toxic first-row metals. researchgate.net Additionally, photocatalysis is emerging as a powerful tool for activating C-H bonds under mild conditions, offering a more sustainable alternative to traditional thermal methods. mt.com

Another innovative approach involves the use of flow reactors, which can offer better control over reaction parameters and improve the scalability of synthetic processes. mdpi.com The development of one-pot reactions and tandem catalytic cycles, where multiple transformations occur in a single reaction vessel, is also a key strategy for improving efficiency and reducing waste in the synthesis of complex pyridazine derivatives. mdpi.com These methodologies not only provide access to novel chemical space but also align with the principles of green chemistry. mdpi.comwise-materials.org

Advancements in Computational Modeling for Predictive Design and Reaction Pathways

Computational modeling has become an indispensable tool in modern chemistry, offering powerful insights into reaction mechanisms and enabling the predictive design of new molecules and synthetic routes. mdpi.comunl.edu In the context of this compound chemistry, computational methods are being used to predict the regioselectivity of nucleophilic aromatic substitution reactions. mdpi.comresearchgate.net By calculating activation energies and reaction coordinate diagrams, researchers can understand why certain positions on the perfluorinated ring are more reactive than others. mdpi.com

Recent studies have employed quantum chemistry methods to investigate whether these reactions proceed through a two-step process involving a Meisenheimer intermediate or a concerted mechanism with a single transition state. mdpi.comresearchgate.net The nature of the leaving group appears to be a critical factor, with poorer leaving groups like fluoride (B91410) favoring a concerted pathway. mdpi.com These computational insights are crucial for designing reactions that yield the desired products with high selectivity.

Beyond predicting reactivity, computational models are also being developed to predict entire reaction pathways by combining machine learning and reaction network approaches. rsc.orgarxiv.org These models can identify key intermediates and transition states, providing a comprehensive understanding of the reaction mechanism. arxiv.orgchemcopilot.com As computational power and algorithms continue to advance, these predictive tools will become increasingly accurate and integral to the design of efficient and novel syntheses in this compound research. unl.edufrontiersin.org

Potential for Novel Applications in Biomedical and Advanced Material Sciences

The unique properties of fluorinated compounds, including increased metabolic stability and altered electronic characteristics, make this compound derivatives highly attractive for applications in biomedical sciences and advanced materials. mdpi.comscienceopen.com In drug discovery, the pyridazine core is a known pharmacophore found in several successful drugs. worktribe.com The introduction of fluorine atoms can further enhance the pharmacological properties of these molecules. mdpi.com this compound-containing compounds are being explored for their potential as antimicrobial and antiviral agents. google.com

In the realm of advanced materials, the high fluorine content of this compound can impart desirable properties such as thermal stability and hydrophobicity. mdpi.com These characteristics are valuable for the development of novel polymers and functional materials. mdpi.comscivisionpub.com For instance, this compound can be used as a building block to create fluorinated polymers with specific and tunable properties. mdpi.com The reactivity of the this compound ring also allows for its incorporation into more complex architectures, such as fullerene derivatives, which have applications in materials science. researchgate.net The development of new materials based on this compound is an active area of research with potential applications in electronics and sustainable energy technologies. aus.eduskku.eduuni-saarland.de

Q & A

Basic Research Questions

Q. What are the established synthetic routes for tetrafluoropyridazine, and how can researchers optimize yields while minimizing side products?

- Methodological Answer : Begin with nucleophilic aromatic substitution (NAS) using pyridazine precursors and fluorine sources like HF or KF. Optimize reaction conditions (temperature, solvent polarity, stoichiometry) via Design of Experiments (DoE) to identify critical parameters. Monitor reaction progress using HPLC with a C18 column (5 µm, 250 mm × 4.6 mm) and UV detection at 254 nm . For yield improvement, employ scavenging agents (e.g., molecular sieves) to trap reactive intermediates. Validate purity via NMR (400 MHz, CDCl₃) and compare spectral data with literature benchmarks .

Q. How can researchers confirm the structural integrity of this compound derivatives post-synthesis?

- Methodological Answer : Use a multi-technique approach:

- X-ray crystallography for unambiguous confirmation of fluorine substitution patterns.

- Mass spectrometry (HRMS) with electrospray ionization (ESI) to verify molecular ion peaks.

- Thermogravimetric analysis (TGA) to assess thermal stability (heating rate: 10°C/min under N₂).

Cross-reference results with computational models (DFT-optimized geometries at the B3LYP/6-31G* level) to validate electronic structures .

Advanced Research Questions

Q. What mechanistic insights explain this compound’s reactivity in cross-coupling reactions under catalyst-free conditions?

- Methodological Answer : Conduct kinetic studies using stopped-flow UV-Vis spectroscopy to track intermediate formation. Compare activation energies () for fluorinated vs. non-fluorinated analogs via Arrhenius plots. Employ isotopic labeling (e.g., in solvent) to trace nucleophilic attack pathways. Use in situ IR spectroscopy to detect transient species like Meisenheimer complexes. Reference mechanistic frameworks from fluoropyridine literature but adjust for pyridazine’s reduced aromaticity .

Q. How do solvent effects and electronic tuning influence this compound’s regioselectivity in SNAr reactions?

- Methodological Answer : Design a solvent polarity matrix (DMF, THF, DCM) and measure reaction rates via NMR kinetics. Apply Hammett plots to correlate substituent electronic parameters () with regioselectivity. For computational validation, perform DFT calculations (M06-2X/cc-pVTZ) to map electrostatic potential surfaces (EPS) and identify electron-deficient sites. Contrast results with crystallographic data to resolve ambiguities .

Q. What strategies mitigate this compound’s hydrolytic instability in aqueous media for biomedical applications?

- Methodological Answer : Test protective coatings (e.g., PEGylation) or prodrug formulations. Assess stability via accelerated degradation studies (pH 1–10, 37°C) with LC-MS monitoring. Use QSAR models to predict hydrolytic susceptibility based on substituent electronic profiles. For in vitro validation, employ human liver microsome assays to evaluate metabolic pathways .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported fluorination efficiencies of this compound across studies?

- Methodological Answer : Perform a systematic review using PRISMA guidelines to identify confounding variables (e.g., fluorine source purity, reaction scale). Replicate key studies under controlled conditions, and apply meta-analysis tools (random-effects model) to quantify heterogeneity ( statistic). If contradictions persist, conduct sensitivity analyses to isolate methodological biases (e.g., inadequate blinding in yield reporting) .

Methodological Frameworks

Q. Which research frameworks are most suitable for studying this compound’s structure-activity relationships (SAR)?

- Methodological Answer : Adopt the PICO framework (Population: target molecules; Intervention: fluorination; Comparison: non-fluorinated analogs; Outcome: reactivity/bioactivity) to structure hypotheses. For exploratory SAR, use hierarchical clustering (Ward’s method) on molecular descriptors (logP, polar surface area) . Validate findings via orthogonal assays (e.g., enzymatic inhibition + cytotoxicity screens).

Tables for Methodological Reference

Table 1 : Key Analytical Techniques for this compound Characterization

| Technique | Application | Critical Parameters |

|---|---|---|

| NMR | Fluorine position validation | 400 MHz, CDCl₃, δ -60 to -70 ppm |

| HPLC-UV | Purity assessment | C18 column, 254 nm, 1.0 mL/min |

| X-ray Crystallography | Absolute configuration confirmation | Mo Kα radiation, 100 K |

Table 2 : Common Synthetic Challenges and Mitigations

| Challenge | Mitigation Strategy | Evidence Support |

|---|---|---|

| Low NAS efficiency | Use phase-transfer catalysts (e.g., TBAB) | |

| Hydrolytic degradation | Anhydrous conditions, inert atmosphere |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.